(1-cyclobutyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(1-cyclobutyl-1H-pyrazol-3-yl)methanol: is an organic compound with the molecular formula C8H12N2O It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclobutyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclobutanone with hydrazine hydrate in the presence of a suitable catalyst to form the pyrazole ring. The resulting intermediate is then subjected to reduction conditions to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-cyclobutyl-1H-pyrazol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrazole ring, where halogens or other functional groups can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic compounds, and nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Halogenated pyrazoles, alkylated derivatives, and other functionalized compounds.
Scientific Research Applications
Chemistry: (1-cyclobutyl-1H-pyrazol-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1-cyclobutyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
(1-cyclobutyl-1H-pyrazol-5-yl)methanol: Similar structure but with the methanol group attached at a different position on the pyrazole ring.
(1-cyclobutyl-1H-pyrazol-4-yl)methanol: Another positional isomer with the methanol group at the 4-position.
(1-cyclopropyl-1H-pyrazol-3-yl)methanol: A similar compound with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: (1-cyclobutyl-1H-pyrazol-3-yl)methanol is unique due to the specific positioning of the cyclobutyl and methanol groups on the pyrazole ring. This configuration can result in distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features may confer advantages in terms of reactivity, stability, and interaction with biological targets compared to its analogs.
Properties
CAS No. |
2408964-97-4 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1-cyclobutylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C8H12N2O/c11-6-7-4-5-10(9-7)8-2-1-3-8/h4-5,8,11H,1-3,6H2 |
InChI Key |
PJMYKXRUXZGXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC(=N2)CO |
Purity |
95 |
Origin of Product |
United States |
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